(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate
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Overview
Description
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates. This compound is characterized by the presence of a bromo group at the second position and a methoxy group at the fifth position on the phenyl ring, along with a dimethylcarbamodithioate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate typically involves the reaction of 2-bromo-5-methoxyaniline with carbon disulfide and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamodithioate moieties into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromo and methoxy groups on the phenyl ring, along with the carbamodithioate moiety, contribute to its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-5-methoxyphenyl)acetamide: Similar structure with an acetamide group instead of a carbamodithioate moiety.
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure with a benzylamine group instead of a carbamodithioate moiety.
2-bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate: Similar structure with a carbamate group instead of a carbamodithioate moiety.
Uniqueness
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate is unique due to the presence of the carbamodithioate moiety, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific chemical reactions and interact with molecular targets in a unique manner compared to other similar compounds.
Properties
Molecular Formula |
C10H12BrNOS2 |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H12BrNOS2/c1-12(2)10(14)15-9-6-7(13-3)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
CHDKSSUVDCOEPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
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